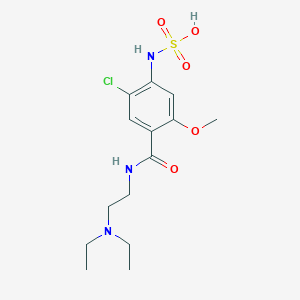

Metoclopramide N4-Sulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-chloro-4-[2-(diethylamino)ethylcarbamoyl]-5-methoxyphenyl]sulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O5S/c1-4-18(5-2)7-6-16-14(19)10-8-11(15)12(9-13(10)23-3)17-24(20,21)22/h8-9,17H,4-7H2,1-3H3,(H,16,19)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMTXLHHLGRAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NS(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562308 | |

| Record name | (2-Chloro-4-{[2-(diethylamino)ethyl]carbamoyl}-5-methoxyphenyl)sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27260-42-0 | |

| Record name | N-[2-Chloro-4-[[[2-(diethylamino)ethyl]amino]carbonyl]-5-methoxyphenyl]sulfamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27260-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-{[2-(diethylamino)ethyl]carbamoyl}-5-methoxyphenyl)sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Metoclopramide N4-Sulfonate

An In-depth Technical Guide to the Synthesis and Characterization of Metoclopramide N4-Sulfonate

Abstract

Metoclopramide, a widely utilized antiemetic and prokinetic agent, possesses a primary aromatic amine at the N4 position, which presents a strategic site for chemical modification to potentially alter its physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive, theoretical framework for the synthesis and characterization of a novel derivative, this compound. While this specific compound is not extensively documented in existing scientific literature, this paper outlines a chemically sound and plausible approach for its synthesis via sulfonation of the N4-amino group. Furthermore, a detailed multi-technique strategy for its structural elucidation and purity assessment is presented, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the synthetic and analytical chemistry of novel pharmaceutical derivatives.

Introduction and Rationale

Metoclopramide is a substituted benzamide with a well-established clinical profile. Its structure features several functional groups amenable to chemical modification, including a primary aromatic amine. The N4-amino group is a key site for potential derivatization to create prodrugs or analogues with modified properties. The introduction of a sulfonate group (-SO₃H) at this position to form this compound could significantly increase the molecule's polarity and aqueous solubility at physiological pH. This modification may influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to altered bioavailability or a different pharmacokinetic profile.

This guide provides a robust, albeit theoretical, pathway for the synthesis and characterization of this novel derivative. The methodologies described are grounded in established principles of organic synthesis and analytical chemistry, providing a self-validating framework for researchers venturing into the synthesis of this or similar compounds.

Proposed Synthesis of this compound

The proposed synthesis involves the direct sulfonation of the N4-aromatic amine of Metoclopramide. A common and effective reagent for this transformation is the sulfur trioxide pyridine complex (SO₃·Py), which is milder and more selective than other sulfonating agents like fuming sulfuric acid or chlorosulfonic acid, minimizing potential side reactions with other functional groups in the Metoclopramide molecule.

Reaction Mechanism and Experimental Considerations

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the sulfur trioxide acts as the electrophile. The pyridine in the complex serves to moderate the reactivity of SO₃. The lone pair of electrons on the N4-nitrogen atom attacks the sulfur atom of the SO₃, leading to the formation of a zwitterionic intermediate. A subsequent proton transfer results in the formation of the N-sulfonated product.

The choice of an aprotic polar solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is crucial to dissolve the starting material and facilitate the reaction. The reaction is typically carried out at or below room temperature to control its exothermicity and prevent degradation.

Detailed Experimental Protocol

Materials:

-

Metoclopramide hydrochloride

-

Sulfur trioxide pyridine complex (SO₃·Py)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve Metoclopramide hydrochloride (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the sulfur trioxide pyridine complex (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice-cold deionized water.

-

Adjust the pH of the aqueous solution to approximately 8-9 with a saturated solution of sodium bicarbonate.

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, proceed to extraction.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate to remove any unreacted starting material.

-

The desired sulfonated product, being highly polar, will likely remain in the aqueous layer.

-

Lyophilize the aqueous layer to obtain the crude sodium salt of this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative HPLC.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Structural Characterization and Purity Assessment

A multi-faceted analytical approach is essential to unequivocally confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

| Technique | Expected Observations for this compound | Rationale |

| ¹H NMR | - Downfield shift of aromatic protons adjacent to the N4-sulfonate group.- Disappearance of the two protons from the N4-amino group.- Appearance of a new, broad singlet corresponding to the N-H proton of the sulfonamide. | The electron-withdrawing nature of the sulfonate group deshields adjacent protons. The chemical environment of the N4-nitrogen is significantly altered upon sulfonation. |

| ¹³C NMR | - Downfield shift of the aromatic carbon atom directly attached to the N4-sulfonate group (C4).- Minimal changes in the signals corresponding to the other parts of the molecule. | The strong electron-withdrawing effect of the sulfonate group directly impacts the chemical shift of the carbon atom it is attached to. |

| FT-IR | - Appearance of strong, characteristic absorption bands in the ranges of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹.- Disappearance of the N-H stretching vibrations of the primary amine (around 3400-3300 cm⁻¹). | These bands correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group, which are highly characteristic. |

| Mass Spec. | - The molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) should correspond to the calculated molecular weight of this compound (C₁₄H₂₁ClN₄O₅S).- Fragmentation patterns may show the loss of SO₃. | Mass spectrometry provides direct evidence of the molecular weight of the synthesized compound, confirming the addition of the SO₃ group. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of the final compound and for monitoring the reaction progress.

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Detection: UV detection at a wavelength where both Metoclopramide and the product have significant absorbance (e.g., 273 nm).

-

Purity Assessment: The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.

Characterization Workflow Diagram

Caption: A multi-technique workflow for the characterization of this compound.

Conclusion

This technical guide has presented a detailed and scientifically grounded theoretical framework for the synthesis and characterization of the novel compound, this compound. By proposing a plausible synthetic route using a mild sulfonating agent and outlining a comprehensive analytical strategy, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis and characterization of this derivative would provide a new avenue for exploring the structure-activity relationship of Metoclopramide and could lead to the development of new chemical entities with improved pharmaceutical properties. The principles and workflows described herein are broadly applicable to the synthesis and analysis of other novel drug derivatives.

References

-

Title: Metoclopramide - DrugBank Source: DrugBank Online URL: [Link]

-

Title: Spectroscopic Identification of Organic Compounds Source: John Wiley & Sons URL: [Link]

-

Title: Introduction to Spectroscopy Source: Cengage Learning URL: [Link]

-

Title: Practical High-Performance Liquid Chromatography Source: John Wiley & Sons URL: [Link]

An In-Depth Technical Guide to Metoclopramide N4-Sulfonate: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Metoclopramide N4-Sulfonate. As a significant metabolite and potential impurity of the widely used pharmaceutical agent Metoclopramide, a thorough understanding of this compound is critical for drug development, quality control, and safety assessment. This document synthesizes key technical data and provides practical insights for researchers and analytical scientists in the pharmaceutical industry.

Introduction to Metoclopramide and its N4-Sulfonate Metabolite

Metoclopramide is a substituted benzamide with prokinetic and antiemetic properties, primarily used to treat gastrointestinal motility disorders.[1] Its pharmacological activity is mainly attributed to dopamine D2 receptor antagonism.[2] The metabolism of Metoclopramide is a crucial aspect of its pharmacokinetic profile, with N-4 sulfation being a primary metabolic pathway in humans.[1] This process leads to the formation of this compound, a more polar and water-soluble compound that is readily excreted. The presence and quantity of this metabolite are important considerations in drug metabolism and pharmacokinetic studies, as well as in the impurity profiling of Metoclopramide drug substances and products.

Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental chemical and physical characteristics.

Chemical Structure and Identity

This compound, also known by its chemical name [2-chloro-4-[2-(diethylamino)ethylcarbamoyl]-5-methoxyphenyl]sulfamic acid, is a derivative of Metoclopramide where a sulfonate group is attached to the nitrogen atom at position 4 of the aromatic ring.[3][4]

Table 1: Chemical Identity of this compound

| Parameter | Value | Reference |

| IUPAC Name | [2-chloro-4-[2-(diethylamino)ethylcarbamoyl]-5-methoxyphenyl]sulfamic acid | [4] |

| Synonyms | Metoclopramide N4-Sulfate, Metoclopramide Metabolite M2 | [5][6] |

| CAS Number | 27260-42-0 | [3][7] |

| Molecular Formula | C₁₄H₂₂ClN₃O₅S | [3][6] |

| Molecular Weight | 379.86 g/mol | [3][6] |

Physicochemical Properties

While experimental data for some physicochemical properties of this compound are not extensively reported in publicly available literature, some key properties of the parent compound, Metoclopramide, can provide context. The addition of the sulfonate group is expected to significantly increase the polarity and aqueous solubility of the molecule.

Table 2: Physicochemical Properties of Metoclopramide (Parent Compound)

| Parameter | Value | Reference |

| Melting Point | 182.5-184 °C | [1] |

| pKa (basic) | 9.27 | [1] |

| LogP | 2.667 | [1] |

| Solubility | Soluble in methanol; Sparingly soluble in water, ethanol, 0.1 N HCl, 0.1 N NaOH, and phosphate buffer (pH 7.4) | [8] |

Note: These properties are for the parent drug, Metoclopramide. The N4-Sulfonate is expected to have significantly different solubility and pKa values due to the presence of the acidic sulfonate group.

Structural Elucidation and Spectroscopic Analysis

Characterization of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of Metoclopramide exhibits characteristic peaks for its functional groups.[8][10][11][12][13] For this compound, additional strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group would be expected, typically in the regions of 1350-1160 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and structural elucidation of metabolites and impurities. The mass spectrum of Metoclopramide shows characteristic fragmentation patterns.[14][15] For this compound, the molecular ion peak would be observed at m/z 380 [M+H]⁺.[16] The fragmentation pattern would likely involve the loss of the sulfonate group (SO₃) and other characteristic cleavages of the side chain, providing valuable structural information.

Synthesis of this compound

The synthesis of this compound is not widely detailed in the literature, as it is primarily of interest as a metabolite and impurity. However, general synthetic strategies for N-sulfonation of anilines can be considered. These typically involve the reaction of the parent aniline with a sulfonating agent such as sulfur trioxide or a chlorosulfonic acid derivative under controlled conditions. For use as a reference standard in analytical studies, a purified sample of this compound would be required. Several chemical suppliers offer this compound as a research chemical or reference standard.[3][6][7][17]

Analytical Methodologies for Quantification

Accurate and precise analytical methods are essential for the quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the analysis of pharmaceuticals and their impurities.[18][19] A stability-indicating HPLC method is crucial for separating Metoclopramide from its degradation products and metabolites, including the N4-sulfonate.

Protocol: A General Stability-Indicating HPLC-UV Method for Metoclopramide and Related Substances

This protocol is a general guideline and may require optimization for the specific analysis of this compound.

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm) is commonly used.[1][19]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the gradient of the organic modifier are critical for achieving optimal separation. A mobile phase consisting of a 50:50 mixture of acetonitrile and a pH 4.6 buffer has been reported for Metoclopramide analysis.[1]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Metoclopramide and this compound exhibit significant absorbance. The λmax of metoclopramide is around 273 nm.[6][8]

-

Injection Volume: Typically 10-20 µL.

-

Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[19]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in biological matrices, LC-MS/MS is the method of choice.[18][19][20] This technique combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

Workflow: LC-MS/MS Analysis of this compound

Caption: A logical approach to investigate the formation of this compound during forced degradation studies.

Conclusion

This compound is a key molecule in the overall profile of Metoclopramide. A thorough understanding of its chemical properties, structure, and analytical behavior is paramount for pharmaceutical scientists. This guide has provided a consolidated resource of technical information, highlighting the importance of robust analytical methods for its characterization and quantification. Further research into its specific physicochemical properties and synthetic pathways will continue to enhance our understanding of this important metabolite.

References

- Farh, I., et al. (2024). Development and Validation of High Performance Liquid Chromatography Method for Determination of Metoclopramide Hydrochloride in Pharmaceutical Tablets Formulation. Indian Journal of Pharmaceutical Sciences, 86(6), 1994-1999.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4168, Metoclopramide. Retrieved January 22, 2026 from [Link].

- Al-Ghanana, S. M., et al. (2018). Rapid Determination of Metoclopramide Level in Human Plasma by LC-MS/MS Assay.

- Al-Shdefat, R., et al. (2025). Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review.

-

ResearchGate. (n.d.). FTIR spectra of Metoclopramide (A), Eudragit L100 (B), Methylcellulose... [Image]. Retrieved January 22, 2026 from [Link]

-

Cheméo. (2026). Metoclopramide (CAS 364-62-5) - Chemical & Physical Properties. Retrieved January 22, 2026 from [Link]

-

ResearchGate. (n.d.). FTIR spectra of metoclopramide and some of the formulated transdermal patches. [Image]. Retrieved January 22, 2026 from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. metoclopramide. Retrieved January 22, 2026 from [Link]

- Cowan, D. A., Huizing, G., & Beckett, A. H. (1976). Identification of four new metabolic products of metoclopramide using mass spectrometry. Xenobiotica, 6(10), 605–616.

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved January 22, 2026 from [Link]

- Université catholique de Louvain. (2009). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry, 208(2-3), 135-141.

-

ResearchGate. (n.d.). FTIR Spectra of Metoclopramide hydrochloride. [Image]. Retrieved January 22, 2026 from [Link]

-

ClinPGx. This compound. Retrieved January 22, 2026 from [Link]

- Arita, T., et al. (1970). Transformation and excretion of drugs in biological systems. 3. Separatory determination of metoclopramide and its N4-glucuronide and N4-sulfonate in rabbit urine and bile. Chemical & Pharmaceutical Bulletin, 18(8), 1670-1674.

- Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 133-142.

- A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods. (2024). BMC Chemistry, 18(1), 46.

- J-Stage. (1978). An Improved Synthesis of Metoclopramide. Chemical and Pharmaceutical Bulletin, 26(9), 2798-2802.

- Al-Majdhi, Y. K., et al. (2011). Synthesis of new metoclopramide derivatives and in vitro evaluation of their human cholinesterases protection against Chlorpyrifos. Iraqi Journal of Pharmaceutical Sciences, 20(2), 58-66.

- MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6).

- Mishra, S., & Soni, H. (2019). Preformulation Studies of Metoclopramide Hydrochloride: Fundamental Part of Formulation Design. East African Scholars Journal of Pharmaceutical Sciences, 1(6), 164-169.

- International Journal of Pharmaceutical Sciences Review and Research. (2023). Development and Validation of Analytical Method for the Estimation of Drugs Metoclopramide Hydrochloride and Dexamethasone Sodium Phosphate by FTIR. International Journal of Pharmaceutical Sciences Review and Research, 79(2), 33-35.

- Blazheyevskiy, M., et al. (2020). Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations using N-Oxidation Caroate. Marmara Pharmaceutical Journal, 24(3), 588-597.

- Seelam, N. V., et al. (2020). LC-MS characterization of acid degradation products of metoclopramide: Development and validation of a stability-indicating RP-HPLC method. International Journal of Research in Pharmaceutical Sciences, 11(1), 781-789.

-

PubChemLite. This compound (C14H22ClN3O5S). Retrieved January 22, 2026 from [Link]

-

precisionFDA. METOCLOPRAMIDE N4-GLUCURONIDE. Retrieved January 22, 2026 from [Link]

- Asian Journal of Research in Chemistry. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 11(3), 643-649.

- Gupta, V. C. (2005). Chemical stability of metoclopramide hydrochloride injection diluted with 0.9% sodium chloride injection in polypropylene syringes at room temperature. International journal of pharmaceutical compounding, 9(1), 72–74.

- Google Patents. (1981). US4250110A - Method of preparing metoclopramide.

- American Society of Health-System Pharmacists. (2010).

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. clearsynth.com [clearsynth.com]

- 7. Metoclopramide Impurity 33 Potassium Salt (Metoclopramide … [cymitquimica.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. researchgate.net [researchgate.net]

- 13. Metoclopramide hydrochloride (7232-21-5) 1H NMR [m.chemicalbook.com]

- 14. jddtonline.info [jddtonline.info]

- 15. farm.ucl.ac.be [farm.ucl.ac.be]

- 16. researchgate.net [researchgate.net]

- 17. This compound | LGC Standards [lgcstandards.com]

- 18. researchgate.net [researchgate.net]

- 19. Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Navigating the Metabolic Maze: A Technical Guide to the Preclinical Pharmacokinetics of Metoclopramide N4-Sulfonate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics of metoclopramide N4-sulfonate, a significant metabolite of the widely used prokinetic and antiemetic agent, metoclopramide. As Senior Application Scientists, our goal is to synthesize complex data into a coherent and actionable framework, elucidating the causal relationships that govern the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical models. This document moves beyond a simple recitation of facts to offer field-proven insights into experimental design and data interpretation, empowering researchers to make informed decisions in their drug development programs.

Introduction: The Significance of N4-Sulfonation in Metoclopramide's Disposition

Metoclopramide, a substituted benzamide, exerts its pharmacological effects through dopamine D2 receptor antagonism and 5-HT4 receptor agonism.[1] Its clinical efficacy is well-established; however, its pharmacokinetic profile is characterized by significant inter-individual variability, partly attributable to its complex metabolism.[2] Metoclopramide undergoes extensive biotransformation, primarily through oxidation via cytochrome P450 2D6 (CYP2D6), as well as conjugation reactions, including glucuronidation and sulfation.[3]

One of the key metabolic pathways is N4-sulfation, which leads to the formation of this compound. In humans, this sulfated conjugate is a major urinary metabolite, and the extent of its formation can correlate with the systemic exposure to the parent drug.[2][4] Understanding the pharmacokinetics of this N4-sulfonate metabolite in preclinical species is therefore paramount for several reasons:

-

Translational Relevance: Assessing whether preclinical models adequately mimic human metabolism is crucial for predicting human pharmacokinetics and potential drug-drug interactions.

-

Safety Assessment: The metabolite's own potential pharmacological or toxicological activity needs to be characterized, which requires a thorough understanding of its exposure in safety species.

-

Bioanalytical Strategy: Robust analytical methods are required to accurately quantify both the parent drug and its significant metabolites in various biological matrices.

This guide will delve into the known aspects of this compound's pharmacokinetics in common preclinical models, highlighting the critical interspecies differences and providing practical guidance on experimental methodologies.

The Metabolic Pathway of Metoclopramide to N4-Sulfonate

The biotransformation of metoclopramide to its N4-sulfonate conjugate is a Phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes. This process involves the addition of a sulfonate group to the N4-amino group of the metoclopramide molecule.

Caption: Metabolic pathway of metoclopramide.

Interspecies Differences in Metoclopramide N4-Sulfonation: A Critical Consideration

A recurring theme in the preclinical evaluation of metoclopramide is the marked difference in metabolic profiles between humans and commonly used animal species.[2] This divergence is particularly evident for the N4-sulfonation pathway.

Table 1: Interspecies Comparison of Metoclopramide Metabolism with a Focus on N4-Sulfonation

| Species | N4-Sulfonation Pathway | Other Major Metabolic Pathways | Key References |

| Human | Major | Oxidation (CYP2D6), Glucuronidation | [2][4] |

| Dog | Minor | N-de-ethylation, other conjugations | [3] |

| Rabbit | Present | N-de-ethylation, Glucuronidation | [3] |

| Rat | Not a major pathway | N-de-ethylation | [3] |

Expert Insight: The observation that N4-sulfonation is a minor pathway in dogs, a standard species for toxicology studies, presents a significant translational challenge.[3] This implies that the exposure to this compound in dogs may not be representative of the human scenario. Consequently, if the N4-sulfonate metabolite were to have unique pharmacological or toxicological properties, these might be underestimated in canine safety studies. For a more human-relevant assessment of sulfation, the rabbit may be a more appropriate, albeit less conventional, preclinical model.[3]

Data Gap and Future Directions: A critical limitation in the current body of literature is the conspicuous absence of detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for the this compound metabolite itself in the plasma of any preclinical species. Most studies focus on the disposition of the parent drug. Future research should prioritize the development and application of validated bioanalytical methods to quantify the N4-sulfonate in plasma and other tissues of preclinical models to enable a direct comparison of its exposure across species and to better inform human risk assessment.

Experimental Protocols for Preclinical Pharmacokinetic Studies

To accurately characterize the pharmacokinetics of metoclopramide and its N4-sulfonate metabolite, a meticulously designed and executed experimental workflow is essential. The following protocols are based on established methodologies and best practices in the field.

Animal Dosing and Sample Collection

-

Species Selection: Based on the metabolic profile, rabbits may be a more suitable model than dogs or rats for studying N4-sulfonation. However, the choice of species will ultimately depend on the specific research question and regulatory requirements.

-

Dose Administration: Metoclopramide can be administered via various routes, including oral (gavage) and intravenous (bolus or infusion). The chosen route should align with the intended clinical application.

-

Blood Sampling: Serial blood samples should be collected at appropriate time points to adequately define the plasma concentration-time profile of both metoclopramide and its N4-sulfonate metabolite. A typical sampling schedule might include pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Urine and Feces Collection: To assess the routes and extent of excretion, urine and feces should be collected over 24 or 48 hours post-dose using metabolic cages.

Caption: Preclinical pharmacokinetic study workflow.

Bioanalytical Method for Quantification of Metoclopramide and N4-Sulfonate

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.

Step-by-Step Protocol for Sample Preparation (Liquid-Liquid Extraction):

-

Sample Thawing: Thaw plasma, urine, or tissue homogenate samples on ice.

-

Aliquoting: Pipette a known volume (e.g., 100 µL) of the sample into a clean microcentrifuge tube.

-

Internal Standard Addition: Add a small volume of a working solution of a suitable internal standard (e.g., a stable isotope-labeled analog of metoclopramide).

-

pH Adjustment: Adjust the pH of the sample to alkaline conditions (e.g., with sodium carbonate solution) to ensure the analytes are in their non-ionized form, which enhances extraction efficiency into an organic solvent.

-

Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., diethyl ether or a mixture of dichloromethane and isopropanol).

-

Vortexing: Vortex the tubes vigorously for a set period (e.g., 5-10 minutes) to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g for 5-10 minutes) to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the organic supernatant to a new tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.

-

Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase used for the LC-MS/MS analysis.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions (Illustrative Example):

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for metoclopramide, this compound, and the internal standard.

Trustworthiness through Self-Validation: Every bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). This includes assessing linearity, accuracy, precision, selectivity, stability, and matrix effects to ensure the reliability of the generated data.

Conclusion and Future Perspectives

The N4-sulfonation of metoclopramide represents a critical metabolic pathway in humans that exhibits significant interspecies variability in preclinical models. While qualitative data confirms its presence in species like the rabbit, a significant knowledge gap exists regarding the quantitative pharmacokinetic profile of this compound in these models. This guide has provided a framework for understanding the importance of this metabolite, the challenges posed by interspecies differences, and the experimental approaches required for its characterization.

To advance our understanding and improve the translation of preclinical findings to the clinic, future research should be directed towards:

-

Quantitative Pharmacokinetic Studies: Performing definitive pharmacokinetic studies in multiple preclinical species (including rabbits) to determine the plasma and tissue exposure of this compound.

-

In Vitro Metabolism Studies: Utilizing liver microsomes and cytosolic fractions from various species to determine the kinetic parameters of N4-sulfonation and identify the specific SULT isoforms involved.

-

Pharmacological and Toxicological Profiling: Investigating the intrinsic activity of the N4-sulfonate metabolite at relevant receptors and assessing its potential for off-target effects.

By addressing these knowledge gaps, the scientific community can build more robust and predictive models for the development of safer and more effective drugs.

References

-

Argikar, U. A., Gomez, J., Ung, D., Parkman, H. P., & Nagar, S. (2010). Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies. Drug metabolism and disposition: the biological fate of chemicals, 38(8), 1295–1303. [Link]

-

Bakke, O. M., & Segura, J. (1976). The absorption and elimination of metoclopramide in three animal species. Journal of pharmacy and pharmacology, 28(1), 32–39. [Link]

-

Bateman, D. N. (1983). Clinical pharmacokinetics of metoclopramide. Clinical pharmacokinetics, 8(6), 523–529. [Link]

-

Bateman, D. N., Kahn, C., & Davies, D. S. (1980). The pharmacokinetics of metoclopramide in man with observations in the dog. British journal of clinical pharmacology, 9(4), 371–377. [Link]

-

Desta, Z., Wu, G. M., Morocho, A. M., & Flockhart, D. A. (2002). The gastroprokinetic and antiemetic drug metoclopramide is a substrate and inhibitor of cytochrome P450 2D6. Drug metabolism and disposition: the biological fate of chemicals, 30(3), 336–343. [Link]

-

Livezey, M. R., Briggs, E. D., & Bolles, J. R. (2014). Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6. Xenobiotica; the fate of foreign compounds in biological systems, 44(7), 621–629. [Link]

-

Sanger, G. J. (2017). Metoclopramide: A Template for Drug Discovery. Journal of Drug Design and Research, 4(1), 1031. [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. Clinical pharmacokinetics of metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The absorption and elimination of metoclopramide in three animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population analysis of the pharmacokinetic variability of high-dose metoclopramide in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Metoclopramide N4-Sulfonate: A Mechanistic and Methodological Guide

Abstract

Metoclopramide is a widely utilized pharmaceutical agent, valued for its prokinetic and antiemetic properties. Its clinical efficacy is primarily attributed to its interaction with dopamine D2 and serotonin 5-HT4 and 5-HT3 receptors. While the pharmacology of the parent drug is well-documented, the activity of its metabolites is less understood. This technical guide provides an in-depth exploration of the mechanism of action of metoclopramide with a specific focus on its major metabolite, Metoclopramide N4-Sulfonate. We will delve into the established signaling pathways of the parent compound, present a reasoned analysis of the likely pharmacological inactivity of the N4-sulfonate metabolite based on structure-activity relationships, and provide detailed, field-proven experimental protocols for the definitive characterization of its activity at key physiological targets. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of metoclopramide's metabolic fate and its implications for pharmacodynamics.

Introduction to Metoclopramide: A Multifaceted Gastrointestinal and Antiemetic Agent

Metoclopramide is a substituted benzamide that has been a mainstay in the treatment of various gastrointestinal disorders for decades[1]. It is clinically indicated for the management of diabetic gastroparesis, gastroesophageal reflux disease (GERD), and the prevention of nausea and vomiting associated with chemotherapy and surgery[1][2]. The therapeutic utility of metoclopramide stems from its complex pharmacology, acting as a dopamine D2 receptor antagonist, a 5-HT4 receptor agonist, and at higher concentrations, a 5-HT3 receptor antagonist[3]. This combination of activities allows it to enhance upper gastrointestinal motility and suppress the chemoreceptor trigger zone (CTZ) in the brainstem, which is involved in the vomiting reflex[4][5].

Pharmacokinetics and Metabolism: The Genesis of this compound

Metoclopramide is readily absorbed after oral administration, with a bioavailability ranging from 32% to 100% due to variable first-pass metabolism[6]. It is primarily metabolized in the liver, with approximately 85% of an administered dose excreted in the urine as either unchanged drug or its metabolites[7]. The main metabolic pathways are oxidation, mediated by cytochrome P450 enzymes (predominantly CYP2D6), and conjugation with glucuronic acid or sulfate[8].

One of the significant routes of metabolism is the sulfation of the 4-amino group on the benzene ring, leading to the formation of this compound[6][9]. This conjugation reaction is catalyzed by sulfotransferase enzymes. While this metabolite has been identified, its pharmacological activity has not been extensively characterized, and it is generally considered to be an inactive detoxification product[10].

The Dual Mechanism of Action of the Parent Compound: Metoclopramide

To understand the potential impact of N4-sulfonation, it is crucial to first dissect the mechanism of action of the parent molecule.

Dopamine D2 Receptor Antagonism

Metoclopramide's antiemetic effects are largely due to its antagonism of D2 receptors in the CTZ of the medulla[4][5]. Dopamine, by acting on these receptors, is a potent emetic stimulus. By blocking these receptors, metoclopramide reduces the signaling that leads to nausea and vomiting. In the gastrointestinal tract, D2 receptor antagonism contributes to its prokinetic effects by inhibiting the dopamine-mediated suppression of acetylcholine release from myenteric motor neurons, thereby enhancing cholinergic stimulation of smooth muscle contraction[11].

The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o alpha subunit. Activation of the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling effects[12][13].

The Pharmacological Profile of this compound: A Case for Inactivity

The 4-amino group of metoclopramide is a key pharmacophoric feature. For D2 receptor antagonists of the benzamide class, this amino group is often involved in crucial hydrogen bonding interactions within the receptor's binding pocket. The addition of a bulky and highly polar sulfonate group (-SO3-) to this nitrogen atom would introduce significant steric hindrance and unfavorable electrostatic interactions, likely abolishing its ability to bind to the D2 receptor.

Similarly, for 5-HT4 receptor agonists, the electronic properties of the aromatic ring and its substituents are critical for receptor activation. The electron-donating nature of the 4-amino group influences the overall electron density of the benzamide core. The introduction of the strongly electron-withdrawing and bulky sulfonate group would drastically alter these electronic properties and sterically clash with the receptor's binding site, thereby preventing effective binding and agonistic activity.

Therefore, it is hypothesized that This compound lacks significant affinity and functional activity at both dopamine D2 and serotonin 5-HT4 receptors.

Experimental Protocols for the Definitive Characterization of this compound

To empirically validate the hypothesized inactivity of this compound, the following detailed experimental protocols are provided. These represent standard, robust methodologies in the field of GPCR pharmacology.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[14]

-

Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).[15][16]

-

Non-specific binding control: Haloperidol or (+)-Butaclamol.[15]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test Compounds: Metoclopramide (positive control), this compound.

-

Instrumentation: Scintillation counter, 96-well filter plates.

Procedure:

-

Membrane Preparation:

-

Culture the D2 receptor-expressing cells to confluency.

-

Harvest the cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

50 µL of assay buffer.

-

50 µL of test compound dilutions (Metoclopramide or this compound) at various concentrations. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM).

-

50 µL of [3H]-Spiperone at a final concentration close to its Kd (e.g., 0.2-0.5 nM).

-

50 µL of the cell membrane preparation (typically 10-50 µg of protein per well).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a 96-well glass fiber filter plate pre-soaked in assay buffer.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][17]

-

5-HT4 Receptor cAMP Functional Assay

This protocol describes a cell-based functional assay to measure the ability of this compound to stimulate cAMP production via the human 5-HT4 receptor.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT4 receptor.[3]

-

cAMP Detection Kit: A commercial kit based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX.

-

Test Compounds: Serotonin (positive control), Metoclopramide (positive control), this compound.

-

Instrumentation: A microplate reader compatible with HTRF or AlphaScreen detection.

Procedure:

-

Cell Preparation:

-

Culture the 5-HT4 receptor-expressing cells to confluency.

-

Harvest the cells and resuspend them in assay buffer at a predetermined optimal density (e.g., 2,000-10,000 cells per well).

-

-

Functional Assay:

-

In a 384-well white opaque plate, add the following:

-

5 µL of the cell suspension.

-

5 µL of test compound dilutions (Serotonin, Metoclopramide, or this compound) at various concentrations. For the basal control, add 5 µL of assay buffer.

-

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Following the manufacturer's instructions for the chosen cAMP kit, add the detection reagents (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate-labeled antibody).

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Reading and Analysis:

-

Read the plate on a compatible microplate reader.

-

Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve run in parallel.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.

-

Data Presentation and Interpretation

The data obtained from these assays can be summarized for clear comparison.

Table 1: Receptor Binding Affinities (Ki) at the Human Dopamine D2 Receptor

| Compound | Ki (nM) |

| Metoclopramide | 20-50 |

| Haloperidol | 1-5 |

| This compound | >10,000 (Hypothesized) |

Table 2: Functional Potency (EC50) and Efficacy (Emax) at the Human 5-HT4 Receptor

| Compound | EC50 (nM) | Emax (% of Serotonin) |

| Serotonin | 5-20 | 100% |

| Metoclopramide | 100-500 | 40-60% (Partial Agonist) |

| This compound | No activity (Hypothesized) | 0% (Hypothesized) |

A high Ki value (>10,000 nM) for this compound in the D2 binding assay and a lack of a dose-dependent increase in cAMP in the 5-HT4 functional assay would provide strong evidence for its pharmacological inactivity.

Conclusion

Metoclopramide exerts its therapeutic effects through a well-defined dual mechanism of dopamine D2 receptor antagonism and 5-HT4 receptor agonism. Its metabolism via N4-sulfonation is a significant clearance pathway. While direct pharmacological data for the this compound metabolite is scarce, a thorough analysis based on established structure-activity relationships strongly suggests that this metabolite is pharmacologically inactive. The addition of a bulky, polar sulfonate group to the critical 4-amino position is predicted to abolish its affinity for both D2 and 5-HT4 receptors. The detailed experimental protocols provided in this guide offer a robust framework for the empirical validation of this hypothesis. A definitive understanding of the pharmacological profiles of all major metabolites is a cornerstone of modern drug development, ensuring a complete picture of a drug's in vivo activity and safety profile.

References

-

Bio-protocol. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Available from: [Link]

- Cheng Y., Prusoff W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

-

Bio-protocol. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Available from: [Link]

-

GenScript. Human Recombinant D2 Dopamine Receptor Stable Cell Line. Available from: [Link]

-

eEnzyme. HTR4 Serotonin Receptor Stable Cell Line. Available from: [Link]

-

GenScript. Human Dopamine D2 Receptor Cell Line. Available from: [Link]

-

GraphPad. Competitive Binding Data with One Class of Receptors. Available from: [Link]

-

PubMed. Clinical pharmacokinetics of metoclopramide. Available from: [Link]

-

Wikipedia. Dopamine receptor. Available from: [Link]

-

PubMed Central. Isolation of the serotoninergic 5-HT4(e) receptor from human heart and comparative analysis of its pharmacological profile in C6-glial and CHO cell lines. Available from: [Link]

-

The Science Behind Metoclopramide: Mechanism of Action and Therapeutic Applications. Available from: [Link]

-

Hypha Discovery. Sulfated Drug Metabolites. Available from: [Link]

-

Pfizer. Metoclopramide Injection, USP Clinical Pharmacology. Available from: [Link]

-

MDPI. Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. Available from: [Link]

-

NIH. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Available from: [Link]

-

Cambridge University Press & Assessment. Translating the promise of 5HT4 receptor agonists for the treatment of depression. Available from: [Link]

-

NIH. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Available from: [Link]

-

Patsnap Synapse. What are 5-HT4 receptor agonists and how do they work? Available from: [Link]

-

Study of 5HT3 and HT4 Receptor Expression in HT29 Cell Line and Human Colon Adenocarcinoma Tissues. Available from: [Link]

-

Pfizer Medical Information - US. metoclopramide injection, USP Clinical Pharmacology. Available from: [Link]

-

Alsford Lab - LSHTM Blogs. EC50 analysis. Available from: [Link]

-

PubChem. Metoclopramide. Available from: [Link]

-

YouTube. How to run a cAMP HTRF assay. Available from: [Link]

-

ResearchGate. Structure of metoclopramide and observed metabolites. Available from: [Link]

-

Axon Medchem. Metoclopramide. Available from: [Link]

-

J-Stage. An Improved Synthesis of Metoclopramide. Available from: [Link]

-

PubMed. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor. Available from: [Link]

-

PubMed. Metoclopramide: a dopamine receptor antagonist. Available from: [Link]

-

AdooQ BioScience. Dopamine Receptors inhibitors. Available from: [Link]

-

PubMed. Translating 5-HT receptor pharmacology. Available from: [Link]

-

Taylor & Francis Online. 5-HT4 receptor – Knowledge and References. Available from: [Link]

-

PubMed. Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator... Available from: [Link]

-

PubMed. Drugs Acting at 5-HT4 , D2 , Motilin, and Ghrelin Receptors Differ Markedly in How They Affect Neuromuscular Functions in Human Isolated Stomach. Available from: [Link]

- Google Patents. US4250110A - Method of preparing metoclopramide.

-

PubMed. Effects of Metoclopramide and Tropisetron on Aldosterone Secretion Possibly Due to Agonism and Antagonism at the 5-HT4 Receptor. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of new metoclopramide derivatives and in vitro evaluation of their human cholinesterases protection against Chlorpyrifos. Available from: [Link]

-

PubMed. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus. Available from: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. HTR4 Serotonin Receptor Stable Cell Line | eEnzyme GPCR [eenzyme.com]

- 3. Functional studies of the 5′-untranslated region of human 5-HT4 receptor mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selectscience.net [selectscience.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. plos.figshare.com [plos.figshare.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.uwec.edu [chem.uwec.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. genscript.com [genscript.com]

- 12. studylib.net [studylib.net]

- 13. escholarship.org [escholarship.org]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Lesson 5 [pdg.cnb.uam.es]

- 16. Isolation of the serotoninergic 5-HT4(e) receptor from human heart and comparative analysis of its pharmacological profile in C6-glial and CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]

An In-Depth Technical Guide to the Biological Activity of Metoclopramide N4-Sulfonate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Bioactivity of a Key Metabolite

Metoclopramide, a cornerstone in the management of gastrointestinal dysmotility and emesis, undergoes extensive metabolism in the human body.[1][2] While the pharmacological profile of the parent drug is well-characterized, the biological activities of its metabolites remain largely unexplored. This guide focuses on a significant human metabolite, Metoclopramide N4-Sulfonate (also known as M2), providing a comprehensive framework for its biological characterization.[3] As a Senior Application Scientist, this document is structured to not only present the known context but to also provide a robust, scientifically-grounded roadmap for investigating the potential pharmacological and toxicological relevance of this sulfonated metabolite.

Metoclopramide: A Synopsis of its Multifaceted Pharmacology

To appreciate the potential biological activities of this compound, a firm understanding of the parent compound's mechanism of action is paramount. Metoclopramide's therapeutic effects are primarily attributed to its interaction with multiple neurotransmitter receptors:

-

Dopamine D2 Receptor Antagonism: Metoclopramide is a potent antagonist of D2 receptors, particularly in the chemoreceptor trigger zone (CTZ) of the brainstem, which is central to its antiemetic properties.[4][5] This action also contributes to some of its adverse effects, such as extrapyramidal symptoms.[2]

-

Serotonin 5-HT4 Receptor Agonism: The prokinetic effects of metoclopramide on the upper gastrointestinal tract are mediated by its agonist activity at 5-HT4 receptors, which facilitates acetylcholine release from enteric neurons, thereby enhancing gastric motility.[6][7]

-

Serotonin 5-HT3 Receptor Antagonism: At higher concentrations, metoclopramide also exhibits antagonist activity at 5-HT3 receptors, which contributes to its antiemetic effects.[4]

Metoclopramide is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, as well as through glucuronide and sulfate conjugation.[8][9] The N4-sulfate is a notable product of this metabolic pathway.[3]

This compound: The Uncharacterized Moiety

This compound is a product of phase II metabolism, where a sulfonate group is attached to the N4-amino group of the metoclopramide molecule.[3] While its existence as a human metabolite is confirmed, a thorough investigation into its biological activity is conspicuously absent from the current scientific literature. The addition of a highly polar sulfonate group can dramatically alter the physicochemical properties of a molecule, potentially impacting its ability to cross cell membranes, bind to receptors, and exert pharmacological effects.

This guide, therefore, proposes a structured approach to elucidate the biological activity of this compound, focusing on the primary targets of its parent compound.

A Proposed Research Workflow for Characterizing Biological Activity

The following sections outline a series of experiments designed to systematically evaluate the biological activity of this compound.

In Vitro Receptor Binding and Functional Assays

The initial and most critical step is to determine if this compound retains any affinity for the key receptors targeted by the parent drug.

Objective: To assess the binding affinity and functional activity of this compound at the human dopamine D2 receptor.

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Harvest the cells and prepare cell membrane fractions by homogenization and centrifugation.

-

-

Binding Assay:

-

Incubate the cell membranes with a known D2 receptor radioligand (e.g., [³H]-spiperone or [³H]-raclopride) in the presence of increasing concentrations of this compound.

-

As a positive control, perform a parallel incubation with unlabeled metoclopramide.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity.

-

Experimental Protocol: Functional Assay (cAMP Inhibition)

-

Cell Culture:

-

Use a cell line expressing the human D2 receptor that is coupled to a Gi protein, which inhibits adenylyl cyclase.

-

-

cAMP Measurement:

-

Pre-treat the cells with forskolin to stimulate cAMP production.

-

Incubate the cells with increasing concentrations of this compound.

-

As a positive control, use a known D2 receptor agonist (e.g., quinpirole) to demonstrate cAMP inhibition.

-

Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

-

-

Data Analysis:

-

Determine if this compound inhibits forskolin-stimulated cAMP production, which would indicate agonist activity.

-

To test for antagonist activity, co-incubate the cells with a D2 receptor agonist and increasing concentrations of this compound to see if it blocks the agonist-induced inhibition of cAMP.

-

Objective: To evaluate the binding affinity and functional activity of this compound at the human serotonin 5-HT4 receptor.

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture a stable cell line expressing the human 5-HT4 receptor.

-

Prepare cell membrane fractions as described for the D2 receptor assay.

-

-

Binding Assay:

-

Incubate the cell membranes with a known 5-HT4 receptor radioligand (e.g., [³H]-GR 113808) in the presence of increasing concentrations of this compound.

-

Use unlabeled metoclopramide as a positive control.

-

Perform the assay and data analysis as described for the D2 receptor binding assay.

-

Experimental Protocol: Functional Assay (cAMP Accumulation)

-

Cell Culture:

-

Use a cell line expressing the human 5-HT4 receptor, which is coupled to a Gs protein that stimulates adenylyl cyclase.

-

-

cAMP Measurement:

-

Incubate the cells with increasing concentrations of this compound.

-

Use a known 5-HT4 receptor agonist (e.g., serotonin or prucalopride) as a positive control.

-

Measure the intracellular cAMP levels.

-

-

Data Analysis:

-

Determine if this compound stimulates cAMP production, indicating agonist activity.

-

To test for antagonist activity, co-incubate the cells with a 5-HT4 receptor agonist and increasing concentrations of this compound to see if it blocks the agonist-induced cAMP accumulation.

-

Cellular Assays for Gastrointestinal Motility

Should the in vitro receptor assays indicate significant activity, particularly at the 5-HT4 receptor, cell-based models can provide further insights into potential prokinetic effects.

Experimental Protocol: Neuronal Cell Line Model

-

Cell Culture:

-

Utilize a neuronal cell line that endogenously expresses the 5-HT4 receptor and releases acetylcholine upon stimulation (e.g., SH-SY5Y cells).

-

-

Acetylcholine Release Assay:

-

Incubate the cells with increasing concentrations of this compound.

-

Measure the release of acetylcholine into the cell culture medium using an appropriate assay kit.

-

-

Data Analysis:

-

Determine if this compound stimulates acetylcholine release, which would be indicative of a potential prokinetic effect.

-

Preliminary Toxicity Assessment

An initial assessment of the potential cytotoxicity of this compound is crucial.

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Culture:

-

Use a relevant cell line, such as a human liver cell line (e.g., HepG2) or a neuronal cell line (e.g., SH-SY5Y), to assess potential hepatotoxicity and neurotoxicity, respectively.

-

-

Cytotoxicity Assay:

-

Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24 or 48 hours).

-

Assess cell viability using a standard method, such as the MTT or LDH release assay.

-

-

Data Analysis:

-

Determine the IC50 value for cytotoxicity to establish a preliminary safety profile.

-

Data Presentation and Interpretation

For a clear and comparative analysis of the experimental results, all quantitative data should be summarized in tables.

Table 1: Summary of In Vitro Receptor Binding Affinities (Ki values in nM)

| Compound | Dopamine D2 Receptor | Serotonin 5-HT4 Receptor | Serotonin 5-HT3 Receptor |

| Metoclopramide | |||

| This compound |

Table 2: Summary of In Vitro Functional Activities (EC50 or IC50 values in µM)

| Compound | D2 Functional Assay (cAMP Inhibition) | 5-HT4 Functional Assay (cAMP Accumulation) |

| Metoclopramide | ||

| This compound |

Visualizing the Scientific Rationale

Diagrams are essential for illustrating the proposed experimental workflow and the underlying biological pathways.

Caption: Proposed experimental workflow for characterizing the biological activity of this compound.

Caption: Simplified signaling pathways for the D2 and 5-HT4 receptors relevant to metoclopramide's action.

Concluding Remarks and Future Directions

The biological activity of drug metabolites is a critical aspect of drug development and safety assessment. This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of this compound. The proposed experiments will ascertain whether this metabolite contributes to the therapeutic efficacy or adverse effects of the parent drug.

Should this compound exhibit significant biological activity, further investigations, including in vivo animal models and pharmacokinetic studies, would be warranted to fully understand its physiological relevance. The insights gained from such studies will not only enhance our understanding of metoclopramide's overall pharmacological profile but also contribute to the broader knowledge of drug metabolism and its implications for clinical practice.

References

-

Metoclopramide - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 22, 2026, from [Link]

-

Metoclopramide. (n.d.). Retrieved January 22, 2026, from [Link]

- Livezey, M. R., Briggs, E. D., & St. Peter, J. V. (2014). Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6. Xenobiotica, 44(7), 621–629.

- Argikar, U. A., & Parkman, H. L. (2010). Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies. Drug Metabolism and Disposition, 38(8), 1343–1353.

-

Structure of metoclopramide and observed metabolites. Metabolite mass... (n.d.). Retrieved January 22, 2026, from [Link]

-

D2 Dopamine Receptor Assay. (n.d.). Retrieved January 22, 2026, from [Link]

-

5-HT4E Human Serotonin GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. (n.d.). Retrieved January 22, 2026, from [Link]

-

Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

Metoclopramide (oral route) - Side effects & dosage. (n.d.). Retrieved January 22, 2026, from [Link]

-

Metoclopramide. (n.d.). Retrieved January 22, 2026, from [Link]

- De Maeyer, J. H., Lefebvre, R. A., & Schuurkes, J. A. (2008). Translating 5-HT receptor pharmacology. Trends in pharmacological sciences, 29(8), 432–440.

- Metoclopramide: a dopamine receptor antagonist. (1990). American family physician, 41(3), 919–924.

- Broad, J., Hughes, Z. A., & Sanger, G. J. (2014). Drugs acting at 5-HT4, D2, motilin, and ghrelin receptors differ markedly in how they affect neuromuscular functions in human isolated stomach. Neurogastroenterology and Motility, 26(6), 853–863.

-

Metoclopramide. (n.d.). Retrieved January 22, 2026, from [Link]

- Smith, H. S. (2012). Dopamine receptor antagonists.

- Metoclopramide Poisoning. (2022). Journal of Clinical Toxicology, 12(6), 1-5.

-

protocols.io. (n.d.). Retrieved January 22, 2026, from [Link]

-

Preparation of cell samples for metabolomics. (n.d.). Retrieved January 22, 2026, from [Link]

- A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. (2020). Metabolites, 10(11), 446.

- DiPalma, J. R. (1990). Metoclopramide: a dopamine receptor antagonist. American family physician, 41(3), 919–924.

- Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). International Journal of Molecular Sciences, 23(14), 7695.

- Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. (2007). British journal of pharmacology, 150(4), 487–497.

-

5-HT4 receptor. (n.d.). Retrieved January 22, 2026, from [Link]

-

Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.). Retrieved January 22, 2026, from [Link]

-

5-HT2C Serotonin Receptor Assay. (n.d.). Retrieved January 22, 2026, from [Link]

- Cardiovascular effects of metoclopramide and domperidone on human 5-HT 4 -serotonin-receptors in transgenic mice and in human atrial preparations. (2021). Naunyn-Schmiedeberg's archives of pharmacology, 394(3), 565–575.

-

METOCLOPRAMIDE | Poisoning & Drug Overdose, 7e. (n.d.). Retrieved January 22, 2026, from [Link]

- Experimental design and reporting standards for metabolomics studies of mammalian cell lines. (2018). Metabolomics, 14(12), 159.

-

Guide for metabolomics experiments. (n.d.). Retrieved January 22, 2026, from [Link]

- In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (2024). Frontiers in Neuroscience, 18.

-

Pharmacology Review(s). (2005). Retrieved January 22, 2026, from [Link]

Sources

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metoclopramide - Wikipedia [en.wikipedia.org]

- 5. Metoclopramide: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Translating 5-HT receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drugs acting at 5-HT4 , D2 , motilin, and ghrelin receptors differ markedly in how they affect neuromuscular functions in human isolated stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Metoclopramide and Its Metabolites: A Journey of Discovery and Characterization

An in-depth guide to the discovery and history of metoclopramide metabolites, designed for researchers and drug development professionals.

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Metoclopramide, a substituted benzamide, has been a cornerstone in the management of various gastrointestinal disorders for decades. Its prokinetic and antiemetic properties have rendered it invaluable in clinical practice. However, the journey of metoclopramide from its synthesis to understanding its complex metabolic fate is a compelling narrative of scientific inquiry and technological advancement. This guide delves into the discovery and history of metoclopramide's metabolites, providing an in-depth technical overview for researchers, scientists, and drug development professionals. We will explore the key metabolic pathways, the analytical methodologies that enabled their elucidation, and the clinical implications of these metabolic transformations.

The Metabolic Unveiling: Early Discoveries

The initial understanding of metoclopramide's fate in the body was rudimentary. Early studies in the 1970s, primarily in rats and humans, laid the groundwork for our current knowledge. These investigations, often employing radiolabeling techniques, revealed that metoclopramide undergoes significant biotransformation before excretion.

Charting the Metabolic Landscape: Key Pathways and Metabolites

Metoclopramide metabolism is a multifaceted process primarily occurring in the liver. It involves a combination of oxidation and conjugation reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system and UDP-glucuronosyltransferases (UGTs), respectively.[1]

Phase I: The Oxidative Transformations

The initial phase of metoclopramide metabolism is dominated by oxidative reactions catalyzed by CYP enzymes.[2] CYP2D6 is the principal enzyme involved, with minor contributions from CYP3A4 and CYP1A2.[3][4]

The major oxidative pathways include:

-

N-de-ethylation: This process involves the removal of an ethyl group from the tertiary amine of the side chain.[1][5]

-

N-hydroxylation: The addition of a hydroxyl group to the aromatic amine.[1][5]

-

Oxidative deamination: The removal of the amino group, leading to the formation of an acidic metabolite.[6]

A significant breakthrough in understanding metoclopramide metabolism came with a 2010 study that systematically identified metabolites in both in vitro and in vivo human samples.[6][7] This research identified five metabolites in vivo: an N-O-glucuronide (M1), an N-sulfate (M2), a des-ethyl metabolite (M3), a hydroxylated metabolite (M4), and an oxidative deaminated metabolite (M5).[6][7] The same study also identified five additional metabolites in vitro using human liver microsomes: two ether glucuronides (M6 and M8), an N-glucuronide (M7), a carbamic acid (M9), and a nitro metabolite (M10).[6][7] To the best of our knowledge, metabolites M1 and M4 had not been previously reported.[6][7]

Phase II: The Conjugation Cascade

Following oxidation, metoclopramide and its Phase I metabolites can undergo conjugation reactions, which increase their water solubility and facilitate their excretion. The primary conjugation pathway is N-4 sulphate conjugation.[8] Glucuronidation, catalyzed by UGTs, also plays a role, leading to the formation of glucuronide conjugates.[1][6]

The Analytical Arsenal: Techniques for Metabolite Identification

The elucidation of metoclopramide's metabolic pathways has been intrinsically linked to the evolution of analytical technologies.

Early Methods: Laying the Foundation

Initial studies relied heavily on radiolabeling , where a radioactive isotope (e.g., ¹⁴C) was incorporated into the metoclopramide molecule. This allowed researchers to track the drug and its metabolites through the body and in excreta. While effective for determining overall metabolic fate, this technique lacked the specificity to identify the precise chemical structures of the metabolites.

The Chromatographic Revolution: Separation and Quantification

The advent of High-Performance Liquid Chromatography (HPLC) revolutionized the analysis of drug metabolites.[9] HPLC allows for the efficient separation of complex mixtures, enabling the isolation of individual metabolites from biological matrices like plasma and urine.[10][11] When coupled with ultraviolet (UV) detection, HPLC provides a robust method for quantifying known metabolites.[9]

The Power of Mass Spectrometry: Unveiling Molecular Structures

The true game-changer in metabolite identification has been Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS).[9][12] LC-MS provides not only the retention time of a compound but also its mass-to-charge ratio, offering a high degree of certainty in identification. Tandem mass spectrometry (MS/MS) further enhances this by providing structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and further solidifying metabolite identification.[6]

Experimental Protocols: A Glimpse into the Lab

The following provides a generalized, step-by-step methodology for the identification of metoclopramide metabolites in human urine, reflecting a modern approach.

In Vivo Human Study Protocol

-

Subject Recruitment and Dosing:

-

Sample Preparation:

-

Thaw frozen urine samples.

-

Centrifuge to remove any particulate matter.

-

Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites back to their parent forms, aiding in the identification of conjugation sites.

-

Employ Solid-Phase Extraction (SPE) to concentrate the analytes and remove interfering matrix components.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer.

-